Quinine Arsenate

Description

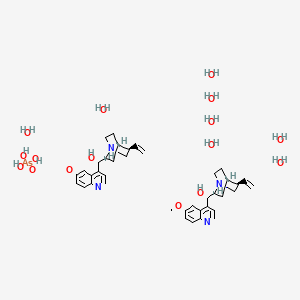

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

549-59-7 |

|---|---|

Molecular Formula |

C40H67AsN4O16 |

Molecular Weight |

934.9 g/mol |

IUPAC Name |

arsoric acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;octahydrate |

InChI |

InChI=1S/2C20H24N2O2.AsH3O4.8H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3,4)5;;;;;;;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H3,2,3,4,5);8*1H2/t2*13-,14-,19-,20+;;;;;;;;;/m00........./s1 |

InChI Key |

CDTWVNODIPITIB-QLOUZFAJSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O |

Origin of Product |

United States |

Chemical and Physical Properties of Quinine Arsenate

The precise experimental data for the physicochemical properties of quinine (B1679958) arsenate are not extensively documented in modern literature. However, properties can be computed based on its structure, and some characteristics can be inferred from its constituent components, quinine and arsenic acid.

Table 1: Computed Physicochemical Properties of Quinine Arsenate

| Property | Value | Source |

| Molecular Formula | C40H67AsN4O16 | PubChem nih.gov |

| Molecular Weight | 934.9 g/mol | PubChem nih.gov |

| Exact Mass | 934.376802 Da | PubChem nih.gov |

| IUPAC Name | arsoric acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;octahydrate | PubChem nih.gov |

| CAS Number | 549-59-7 | PubChem nih.gov |

Note: The properties listed are computed and may differ from experimental values. The formula and weight correspond to a hydrated form with a specific ratio of quinine to arsenic acid.

Synthesis of Quinine Arsenate

The synthesis of quinine (B1679958) arsenate historically involved a precipitation reaction, a common technique in 19th-century chemistry. illinois.edu The process relied on the principle of reacting a soluble salt of quinine with a soluble arsenate salt. When the solutions are mixed, the less soluble quinine arsenate precipitates out of the solution and can be collected.

One documented method involves dissolving equivalent quantities of quinine hydrochloride and monopotassium arsenate in hot water. The two solutions are then mixed and boiled. Upon cooling, this compound precipitates as white, silky needles. The collected precipitate is then washed with cold water, dried, and can be further purified by recrystallization from hot, diluted alcohol. It was noted that variations in the preparation method could lead to salts of different compositions.

Detailed Research Findings

Spectroscopic Data

No specific experimental spectroscopic data (IR, NMR, MS) for quinine arsenate is readily available in the searched scientific literature. Analysis would theoretically involve examining the spectra of the parent compounds.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic peaks from both the quinine and arsenate moieties. The spectrum would likely be a superposition of the quinine spectrum—with its prominent C-H, C=C, C-O, and O-H stretches—and the strong, broad absorption bands characteristic of the arsenate (AsO4) group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would primarily show the signals corresponding to the quinine molecule, as the arsenate ion is NMR-inactive for these nuclei. The chemical shifts would be very similar to those of other quinine salts. alquds.edu

Mass Spectrometry (MS): Mass spectrometric analysis would show a peak for the quinine cation. The fragmentation pattern would be characteristic of the quinine structure. nih.gov

Biotransformation Pathways of Arsenic Compounds in Biological Systems

Role of Specific Enzymes (e.g., Purine Nucleoside Phosphorylase, Arsenic Methyltransferase)

Chemical Reactions

This compound, as a salt of a weak base (quinine) and a weak acid (arsenic acid), would be expected to undergo hydrolysis in aqueous solutions. The extent of hydrolysis would depend on the pH of the solution. In acidic solutions, the equilibrium would favor the protonated quinine and undissociated arsenic acid. In alkaline solutions, the quinine free base and the arsenate ion would be the predominant species. mdpi.com

Interference with Metalloenzymes and Metal Cofactor Replacement

Stability and Degradation

The stability of this compound is influenced by factors that affect both the quinine alkaloid and the arsenate ion. Alkaloids, in general, can be susceptible to degradation upon exposure to light, heat, and significant changes in pH. mdpi.com Quinine, for instance, can undergo various degradation reactions, including oxidation. The arsenate ion itself is generally stable, especially in oxidizing conditions. core.ac.ukgeoscienceworld.org However, the stability of the salt would also be dependent on the integrity of the ionic bond between the two components. In aqueous solution, dissociation would occur, and the stability would then be determined by the individual stabilities of the quinine cation and the arsenate anion under the given conditions. core.ac.ukmdpi.com Studies on other alkaloids have shown that degradation can occur through pathways such as photolysis and hydrolysis, leading to various transformation products. doi.orgnih.gov

Synthetic Pathways for the Formation of this compound

This compound is a chemical compound resulting from the reaction between the alkaloid quinine and an arsenic-containing acid. ontosight.ai The synthesis of this compound is rooted in the fundamental principles of acid-base chemistry, where the basic nitrogen atoms of the quinine molecule react with the acidic protons of arsenic acids to form a salt. ontosight.aisciencemadness.org

The formation of this compound involves an acid-base neutralization reaction. Quinine, a complex alkaloid, possesses two basic nitrogen atoms: one in the quinoline (B57606) ring system and a more basic one in the quinuclidine (B89598) bicyclic system. researchgate.netwikipedia.org Arsenic acid (H₃AsO₄) is a triprotic acid, capable of donating three protons. nih.gov

The primary reaction mechanism is the protonation of the basic nitrogen atoms of quinine by the acidic protons of arsenic acid. The highly basic quinuclidine nitrogen is the most probable site of initial protonation. The general reaction can be represented as:

Quinine + Arsenic Acid → this compound

The specific nature of the resulting salt can vary depending on the stoichiometry of the reactants. The interaction is governed by the relative acid and base strengths and the solvent system used. The formation of the salt is driven by the strong electrostatic attraction between the positively charged quinine cation (quininium ion) and the negatively charged arsenate anion.

In aqueous solutions, arsenic acid exists in equilibrium with its various conjugate bases (H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻), depending on the pH of the solution. nih.gov The reaction with quinine will shift this equilibrium towards the formation of the corresponding arsenate salts.

The salt formation between quinine and arsenic acids is a classic example of the reaction between an organic base and an inorganic acid. Quinine acts as a Brønsted-Lowry base, accepting a proton, while arsenic acid acts as a Brønsted-Lowry acid, donating a proton. ontosight.aisciencemadness.org The resulting ionic compound, this compound, is a salt. ontosight.ai

The properties of the resulting salt, such as solubility, are influenced by the nature of both the quinine and the arsenate ions. Generally, salts of quinine with inorganic acids exhibit different solubility profiles compared to the free base. sciencemadness.org For instance, quinine itself is not very soluble in water, but its salts, like quinine sulfate, are more soluble. sciencemadness.org The solubility of this compound would similarly depend on factors such as the specific arsenate anion formed and the polarity of the solvent.

Arsenic can form various acids, with arsenous acid (H₃AsO₃) and arsenic acid (H₃AsO₄) being the most common. nih.gov The reaction of quinine with these different arsenic acids would result in the formation of quinine arsenite and this compound, respectively. The stability of these salts can be a concern, as the arsenic-oxygen bond can be susceptible to hydrolysis. nih.gov

The preparation of this compound can be approached from both stoichiometric and non-stoichiometric perspectives. A stoichiometric preparation would involve reacting precise molar ratios of quinine and arsenic acid to form a specific, well-defined salt. For example, reacting one mole of quinine with one mole of arsenic acid might be expected to primarily form quinine dihydrogen arsenate, [QuinineH]⁺[H₂AsO₄]⁻.

However, due to the polyprotic nature of arsenic acid and the presence of two basic centers in quinine, the formation of non-stoichiometric products is also possible. researchgate.netnih.gov This can lead to mixtures of different salts, where the ratio of quinine to arsenate is not a simple integer. The actual product composition can be influenced by factors such as reaction conditions, concentration of reactants, and pH.

The concept of stoichiometric and non-stoichiometric defects is well-established in solid-state chemistry and can be relevant to the solid form of this compound. ppup.ac.in The crystalline structure of the salt could potentially accommodate variations in the quinine-to-arsenate ratio, leading to a non-stoichiometric compound. Characterization of the resulting product through analytical techniques such as elemental analysis and X-ray diffraction would be crucial to determine the exact stoichiometry of the prepared this compound.

Salt Formation Chemistry of Quinine and Arsenic Acids

Synthesis of Quinine Derivatives for Arsenic Complexation Studies

The ability of quinine and its derivatives to interact with various molecules has led to research into modifying its structure for specific applications, including the complexation of metal and metalloid ions.

The quinine molecule presents several sites for chemical modification, including the hydroxyl group, the vinyl group, and the quinoline ring. researchgate.net Modifying these sites can alter the electronic and steric properties of the molecule, potentially enhancing its ability to bind to specific targets.

For instance, the hydroxyl group can be esterified or etherified, and the vinyl group can be subjected to various addition reactions. researchgate.net The quinoline ring can also be functionalized. These modifications can lead to a library of quinine derivatives with diverse chemical properties. The goal of creating such derivatives is often to improve their binding affinity and selectivity for a particular target molecule or ion. scientificupdate.com

Recent advances in synthetic organic chemistry have provided more efficient ways to create modified quinine architectures. scientificupdate.com These methods allow for the precise introduction of new functional groups, which can then act as specific binding sites.

To enhance the binding of quinine to arsenic, specific functional groups known to have a high affinity for arsenic could be introduced into the quinine structure. Arsenic, particularly in its trivalent state (As(III)), is known to bind strongly to sulfhydryl (-SH) groups. nih.gov Therefore, a promising derivatization strategy would involve introducing thiol-containing moieties onto the quinine scaffold.

Another approach could be to introduce other chelating agents that are effective at binding arsenic. For example, moieties containing vicinal hydroxyl groups or other arrangements of oxygen and nitrogen donor atoms could be incorporated into the quinine structure to create a more effective chelating environment for the arsenic ion. The synthesis of such derivatives would involve multi-step organic synthesis, starting from quinine or a suitable precursor.

The effectiveness of these derivatized quinine molecules for arsenic binding would then need to be evaluated through various analytical techniques. This could involve spectroscopic methods to study the formation of the quinine derivative-arsenic complex and to determine the binding constant and stoichiometry of the interaction. The development of such targeted binding agents is an active area of research in coordination chemistry and medicinal chemistry.

Exploration of Modified Quinine Architectures

Controlled Synthesis of Organic Arsenic Compounds and Quinoline-Arsenic Analogues

The synthesis of organic compounds containing arsenic, particularly those incorporating a quinoline framework, involves strategic chemical reactions to form stable carbon-arsenic bonds and construct the heterocyclic quinoline system. These methodologies are often tailored to control regioselectivity and achieve desired functionalization. The historical and continued interest in these compounds stems from the unique chemical properties conferred by the arsenic atom. The development of synthetic routes is crucial for exploring their chemical behavior and for creating analogues to study structure-activity relationships.

Pathways to Quinoline Compounds Containing Arsenic

The construction of quinoline rings in the presence of an arsenic-containing reagent is a classical and effective method for preparing quinoline-arsenic compounds. The Skraup synthesis, a cornerstone of quinoline preparation, historically utilized arsenic acid as an oxidizing agent, directly incorporating the element into the reaction's framework. orgsyn.org This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. mdpi.com

A specific and well-documented example is the synthesis of 6-methoxy-8-nitroquinoline (B1580621), a precursor for more complex quinoline derivatives. The procedure involves the reaction of 3-nitro-4-aminoanisole with glycerol and sulfuric acid, using arsenic oxide (As₂O₅) as the oxidizing agent. orgsyn.org The reaction is highly exothermic and requires careful control of temperature and the rate of addition of reagents to prevent uncontrolled, violent reactions. orgsyn.orgorgsyn.org The process begins with the formation of a homogeneous slurry of arsenic oxide, the substituted aniline, and glycerol. Sulfuric acid is added, and the mixture is heated under reduced pressure to remove the water formed during the initial stages. Subsequently, more sulfuric acid is added at a strictly controlled temperature (117-119°C) to drive the cyclization and aromatization steps, ultimately yielding the quinoline ring. orgsyn.org The use of arsenic acid or its anhydride (B1165640) in this context demonstrates a direct pathway to quinoline compounds where the arsenic species is integral to the synthesis, even if it is not incorporated into the final product molecule.

The following table summarizes the key steps and conditions for the synthesis of 6-methoxy-8-nitroquinoline as an example of an arsenic-assisted Skraup reaction.

Table 1: Synthesis of 6-methoxy-8-nitroquinoline via Skraup Reaction

| Step | Reactants & Reagents | Conditions | Purpose |

|---|---|---|---|

| 1. Initial Slurry | 3-nitro-4-aminoanisole, Arsenic Oxide, Glycerol | Homogeneous mixing at room temperature | Preparation of the initial reaction mixture. orgsyn.org |

| 2. Acidification | Concentrated Sulfuric Acid | Slow addition, temperature rises to 65-70°C | Catalyzes the initial dehydration of glycerol to acrolein. orgsyn.org |

| 3. Dehydration | - | Heating to 105-110°C under vacuum | Removal of water to drive the reaction forward. orgsyn.org |

| 4. Cyclization | Concentrated Sulfuric Acid | Dropwise addition at a constant 117-119°C | Promotes the cyclization of the intermediate to form the dihydroquinoline ring. orgsyn.org |

| 5. Oxidation/Aromatization | - | Maintained at 120°C, then 123°C | The arsenic oxide acts as the oxidizing agent to form the aromatic quinoline ring. orgsyn.org |

| 6. Workup | Water, Ammonium Hydroxide, Methanol | Dilution, neutralization, and purification | Isolation and purification of the final product. orgsyn.org |

Beyond the Skraup reaction, research has focused on synthesizing derivatives of aminophenylarsinic acids containing a 6-methoxyquinoline (B18371) moiety, further demonstrating pathways to complex quinoline-arsenic structures. rsc.org

Synthesis of Arsenical Derivatives for Mechanistic Elucidation

The synthesis of specific arsenical derivatives is often undertaken to facilitate the mechanistic elucidation of their biological and chemical actions. researchgate.net By systematically modifying the organic scaffold attached to the arsenic atom, researchers can probe how structure influences activity, such as enzyme inhibition or the induction of apoptosis. researchgate.netnih.gov These synthetic efforts are not for therapeutic application but to understand fundamental processes.

For instance, to understand the mechanisms of arsenic toxicity and action, various organic derivatives are synthesized. These include methylated forms such as methylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are metabolites of inorganic arsenic. nih.gov The synthesis of these compounds allows for the study of their specific roles in cellular pathways, such as the inhibition of enzymes like the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex (KGDH). nih.gov

More complex synthetic targets have been pursued to create novel arsenicals with unique structures for mechanistic investigation. A notable example is the synthesis of Arsenicin A, a naturally occurring organoarsenical with a complex cage-like structure. anu.edu.au Its total synthesis was developed to confirm its structure and to provide material for biological testing. The multi-step synthesis involves the reduction of methylenebis(phenylarsinic acid) to a bis(secondary arsine), followed by deprotonation and reaction with (chloromethyl)diphenylarsine to build the tetra(tertiary arsine) precursor. anu.edu.au Further derivatization of synthetic Arsenicin A, such as reacting it with sodium sulfide (B99878) or sodium hydrogen selenide, has yielded sulfur and selenium analogues. anu.edu.au The synthesis of these derivatives (e.g., Arsenicin A-S1, Arsenicin A-S2, Arsenicin A-Se1) is crucial for studying how the replacement of oxygen atoms in the cage structure with other chalcogens affects its chemical properties and biological potency. anu.edu.au

The following table provides examples of arsenical derivatives synthesized for mechanistic studies.

Table 2: Examples of Arsenical Derivatives for Mechanistic Studies

| Compound/Derivative Class | Synthetic Precursors/Method | Purpose of Synthesis |

|---|---|---|

| Methylated Arsenicals (MMA, DMA) | Synthesized from inorganic arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻) through methylation reactions. nih.gov | To study the specific toxic effects and metabolic pathways of arsenic metabolites. nih.gov |

| Arsinothricin (AST) | Condensation of 2-chloroethyl(methyl)arsinic acid with acetamidomalonate. rsc.org | To provide a source of this novel organoarsenical antibiotic for future drug development and mechanistic studies. rsc.org |

| Arsenicin A | Multi-step synthesis starting from methylenebis(phenylarsinic acid). anu.edu.au | To confirm the structure of the natural product and investigate the biological activity of its unique cage structure. anu.edu.au |

| Arsenicin A-Sulfide Analogues | Treatment of a benzene (B151609) solution of Arsenicin A with aqueous sodium sulfide. anu.edu.au | To elucidate structure-activity relationships by replacing oxygen with sulfur in the molecular cage. anu.edu.au |

| Ferrocene-Arsenic Derivatives | Lithiation of N,N-dimethylaminomethylferrocene followed by substitution with organo-arsenic chlorides. researchgate.net | To create novel organometallic arsenicals and study their chemical properties and potential applications. researchgate.net |

These synthetic endeavors provide essential tools for biochemists and toxicologists to unravel the complex interactions of organoarsenic compounds at a molecular level.

Spectroscopic and Chromatographic Techniques for Structural and Purity Assessment

Advanced Spectrometric Approaches for Arsenic Speciation and Quantification

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) for Trace Arsenic

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) is a highly sensitive and selective method for the determination of trace amounts of arsenic. This technique is particularly valuable for analyzing the inorganic component of a compound like this compound. The process involves the chemical conversion of arsenic species in an acidic solution into a volatile arsenic hydride (arsine, AsH₃) gas. This is typically achieved using a reducing agent, such as potassium borohydride (B1222165) (KBH₄). spkx.net.cnrsc.org The generated arsine is then swept by an inert carrier gas, like argon, into an atomizer, where it is decomposed into free arsenic atoms. rsc.org These atoms are excited by a high-intensity light source, such as an arsenic hollow cathode lamp, and the subsequent fluorescence emitted as the atoms return to their ground state is measured by a detector. spkx.net.cn

The sensitivity of HG-AFS is exceptional, with detection limits often reaching the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) level. nih.gov For instance, coupling HG-AFS with techniques like cryotrapping (CT) can yield detection limits as low as 0.15 ng L⁻¹ for arsenite. nih.gov The method's performance can be optimized by adjusting various parameters, including the concentration of the acid medium and the reducing agent, carrier gas flow rates, and the atomizer temperature. spkx.net.cn HG-AFS can be combined with separation techniques like high-performance liquid chromatography (LC) to perform speciation analysis, allowing for the quantification of different arsenic forms such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). scielo.br

The accuracy of the method is often verified using certified reference materials. rsc.orgnih.gov Research has demonstrated its successful application in determining trace arsenic in a variety of matrices, including water samples, aquatic foods, and biological tissues. spkx.net.cnnih.gov

Table 1: Performance Characteristics of Various HG-AFS Setups for Arsenic Analysis

| HG-AFS Configuration | Analyte(s) | Detection Limit (LOD) | Linear Range | Reference |

| HG-CT-AFS with FIGS atomizer | iAs(V), MAs(V), DMAs(V) | 0.15 - 0.74 ng L⁻¹ | Up to 1500 ng L⁻¹ | nih.gov |

| SPE with HGAFS | Total Inorganic Arsenic | 3 ng L⁻¹ | 0.05 - 10 µg L⁻¹ | |

| Microwave Digestion with HG-AFS | Total Arsenic | 0.021 µg/kg | 0 - 80 µg/L | spkx.net.cn |

| Slurry Sampling with in situ DBD-AFS | Total Arsenic | 8 - 14 pg | 0.05 - 300 µg L⁻¹ | rsc.org |

| LC-HG-AFS | As(III), DMA, MMA, As(V) | 0.005 - 0.010 mg kg⁻¹ | 0 - 200 µg L⁻¹ | scielo.br |

Solid-State Characterization Methodologies

The solid-state properties of an inorganic-organic compound are critical to understanding its structure, stability, and behavior. A combination of analytical techniques is typically employed for a thorough characterization.

X-ray Diffraction (XRD) is an indispensable tool for the analysis of crystalline materials. mdpi.com It provides fundamental information about the atomic and molecular arrangement within a crystal lattice. The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of constructive interference. This pattern serves as a fingerprint of the crystalline solid.

For a comprehensive analysis of a compound like a quinine salt, two primary XRD methods are used:

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. rsc.orgnih.gov A high-quality single crystal is irradiated with X-rays, and the resulting diffraction data is used to solve and refine the crystal structure. rsc.org This technique was used to determine the crystal structures of various quinine salts, revealing detailed information about their ionization states and intermolecular interactions. acs.org

Powder X-ray Diffraction (PXRD): PXRD is used for analyzing a polycrystalline powder or microcrystalline sample. rsc.org It is a rapid and non-destructive technique for identifying crystalline phases, determining phase purity, and analyzing polymorphs. google.com The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline compound. mdpi.com The sharpness of the diffraction peaks can also provide information about the crystallite size. mdpi.com For example, different polymorphic forms of quinine sulfate exhibit unique PXRD patterns, allowing for their distinct identification. google.com

Table 2: Example X-ray Powder Diffraction (XRPD) Peaks for Quinine Sulfate Polymorph Form C

| Peak Position (±0.2 degrees 2-theta) |

| 8.6 |

| 9.7 |

| 14.1 |

| 16.8 |

| 18.1 |

| 19.9 |

| 21.3 |

| Data sourced from patent information. google.com |

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a detailed "molecular fingerprint" that is highly specific to the chemical structure and bonding within a compound. frontiersin.org

FTIR Spectroscopy: This absorption spectroscopy technique measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum shows absorption bands at wavenumbers corresponding to these vibrations (e.g., C=O stretching, N-H bending, O-H stretching). Attenuated Total Reflectance (ATR)-IR is a common sampling technique used for solid-state analysis. aip.org

Raman Spectroscopy: This is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. frontiersin.orgacs.org

For a complex molecule like quinine, vibrational spectroscopy can identify its key functional groups and provide insights into its molecular environment. nih.gov Studies have used Raman spectroscopy to assign specific vibrational modes of the quinoline ring and the quinuclidine headgroup. acs.orgnih.gov For example, an intense Raman band between 1362 cm⁻¹ and 1371 cm⁻¹ is assigned to a stretching motion within the quinoline ring and is sensitive to the molecule's hydration state. acs.org The combination of experimental FTIR and Raman spectra with theoretical calculations, such as Density Functional Theory (DFT), allows for a complete and detailed assignment of the vibrational bands. researchgate.net

Table 3: Selected Characteristic Raman Bands of Quinine

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 831 cm⁻¹ | Bending motion in the side chain | acs.org |

| 1362 cm⁻¹ | Quinoline ring stretching (hydrous) | acs.org |

| 1371 cm⁻¹ | Quinoline ring stretching (anhydrous) | acs.org |

| ~1380 cm⁻¹ | Symmetric stretching of the quinoline ring | nih.gov |

| Assignments are based on experimental and computational studies. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Methodological Advancements in Elemental and Molecular Analysis for Complex Inorganic-Organic Compounds

The characterization of complex inorganic-organic hybrid compounds necessitates the use of advanced and often integrated analytical strategies. While techniques like HG-AFS, XRD, and vibrational spectroscopy provide critical elemental and structural data, a more holistic understanding often requires a multi-technique approach. researchgate.net

Modern analytical chemistry has moved towards hyphenated techniques, which couple a separation method with a sensitive detection method. For elemental analysis and speciation, the coupling of liquid chromatography with inductively coupled plasma-mass spectrometry (LC-ICP-MS) is a powerful tool. scielo.brapacsci.com This approach combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS, allowing for the precise quantification of different organometallic or inorganic species within a complex matrix. rsc.org

In structural and molecular analysis, advancements include the use of high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy, which provide greater specificity and sensitivity for elucidating complex organic structures. apacsci.com For solid-state characterization, the integration of thermal analysis methods (like Differential Scanning Calorimetry and Thermogravimetric Analysis) with spectroscopic techniques provides a more complete picture of a material's properties and transformations. acs.orggoogle.com

Furthermore, the development of in-situ and operando analysis allows researchers to study materials under real-time conditions, providing insights into dynamic processes. researchgate.net The increasing integration of computational methods and machine learning for data interpretation is also a significant trend, helping to decipher the large and complex datasets generated by modern analytical instruments. researchgate.net The combination of multiple analytical techniques—such as elemental analysis, mass spectrometry, chromatography, and spectroscopy—is crucial for unambiguously determining the purity, composition, and structure of novel, complex compounds. rsc.org

Theoretical and Computational Chemistry Approaches to Quinine Arsenate

Molecular Docking and Dynamics Simulations of Quinine-Arsenate Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how molecules interact with each other. Docking predicts the preferred orientation of one molecule when bound to another, while MD simulations provide a view of the dynamic evolution of the complex over time, revealing information about its stability and conformational changes.

Computational studies have extensively modeled the binding of quinine (B1679958) to various biological targets, which is crucial for understanding its mechanisms of action.

Quinine Binding to Proteins: Molecular docking studies have identified potential binding sites for quinine on several key proteins. For instance, quinine has been docked to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, where it is predicted to interact with important amino acid residues such as Lys353 in the peptidase domain. japer.in Other in-silico studies suggest quinine can bind to the non-structural protein nsp12 of the SARS-CoV-2 virus and its main protease. researchgate.net In the context of cancer research, docking simulations showed that quinine could potentially inhibit aldo-keto reductases AKR1B1 and AKR1B10, with a noted selectivity for AKR1B10. nih.gov Similarly, docking studies on human bitter taste receptor TAS2R4 predicted that quinine forms a salt bridge with the residue D923.36. cambridge.org

Quinine Binding to Nucleic Acids: MD simulations have been employed to understand how quinine interacts with DNA. These studies suggest that quinine can bind to DNA, potentially inhibiting transcription and translation processes. nih.govacs.org The simulations revealed that diprotonated quinine can bind in the minor groove of DNA, forming persistent hydrogen bonds and π-stacking interactions with the base pairs. nih.govacs.org Specifically, the quinoline (B57606) ring of quinine is thought to adopt a t-shaped π-stacking geometry with DNA base pairs, while the quinuclidine (B89598) head group interacts with the phosphate (B84403) backbone. researchgate.net

Conformational Changes: The binding of a ligand like quinine to a target can induce conformational changes. Density Functional Theory (DFT) calculations have shown that the quinine molecule itself has a rich conformational behavior, primarily determined by the torsional angles that dictate the relative orientation of the quinoline and quinuclidine moieties. mdpi.com When quinine forms charge-transfer complexes, for example, changes in bond lengths and angles around the nitrogen atoms are observed, indicating a structural rearrangement upon binding. mdpi.com

While these studies focus on quinine, the presence of the arsenate counter-ion in quinine arsenate would influence the electrostatic environment, potentially affecting which protonation state of quinine is dominant and thereby influencing its binding affinity and conformational preferences at the target site.

The stability of molecular complexes formed by quinine can be assessed computationally through binding energy calculations and the analysis of MD simulation trajectories.

Binding Affinity: The strength of the interaction between a ligand and its target is often quantified by the binding affinity. Lower binding energy values typically indicate a more stable complex. For example, the docking of quinine to the ACE2 receptor yielded a binding affinity of -4.89 kcal/mol. japer.in In another study, the binding affinity of a quinine derivative against the SARS-CoV-2 receptor was found to be approximately -6.6 kcal/mol. researchgate.net

Molecular Dynamics Stability: MD simulations assess the stability of a protein-ligand complex over time. A stable binding is often characterized by minimal deviation of the ligand from its initial binding pose. For instance, 50-nanosecond MD simulations demonstrated the stable binding of quinine in an allosteric site of the SIRT1 enzyme. mdpi.com Similarly, MD simulations were used to validate the stability of quinine docked into the AKR1B10 protein. nih.gov Studies on quinine-DNA interactions involved 40-nanosecond production simulations to ensure the stability and persistence of the observed binding modes. nih.govacs.org

Energetics of Quinine Complexes: The stability of quinine in complexes can also be evaluated using quantum chemical methods. For instance, the stability of charge-transfer complexes involving quinine has been assessed by calculating parameters like resonance energy and dissociation energy. mdpi.com In a study of a quinine-tetraphenylborate complex, energy optimization calculations confirmed the complex's stability with a negative complexation energy. nih.gov

Table 1: Predicted Binding Affinities and Stability of Quinine Complexes

| Target Molecule | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme 2 (ACE2) | Molecular Docking (AutoDockVina) | Binding Affinity: -4.89 kcal/mol | japer.in |

| SARS-CoV-2 Receptor | Molecular Docking (AutoDockVina) | Binding Affinity (derivative): ~ -6.6 kcal/mol | researchgate.net |

| SIRT1 Enzyme (Allosteric Site) | Molecular Dynamics (50 ns) | Demonstrated stable binding | mdpi.com |

| AKR1B10 | Molecular Dynamics | Validated stability of protein-ligand complex | nih.gov |

| DNA (11-base pair duplex) | Molecular Dynamics (40 ns) | Identified persistent hydrogen bonding and π-stacking | nih.govacs.org |

Prediction of Binding Sites and Conformational Changes

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules, which governs their structure, stability, and reactivity.

DFT has been widely used to study the electronic structure of quinine. These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity. scirp.org DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO energy of quinine to be -5.88 eV and the LUMO energy to be -1.77 eV, resulting in an energy gap of 4.12 eV. scirp.org This relatively small energy gap suggests that quinine is more reactive compared to other antimalarial compounds like artemisinin (B1665778) (5.94 eV gap). scirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, indicating regions that are electron-rich (electrophilic attack sites) or electron-poor (nucleophilic attack sites). Such analyses are crucial for identifying sites of intermolecular interaction. scirp.orgscirp.org

Table 2: Calculated Electronic Properties of Quinine

| Property | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | -5.88 eV | scirp.org |

| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | -1.77 eV | scirp.org |

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-311++G(d,p)) | 4.12 eV | scirp.org |

| Ground State Dipole Moment (QSD) | Quantum Chemical Calculation | 3.2 D | sci-hub.se |

For arsenate (AsO₄³⁻), its electronic structure is that of a tetrahedral oxyanion. DFT studies on the interaction between arsenite (As³⁺) and deoxynucleotides have shown that the bonds between arsenic and nitrogen atoms are covalent, while those with oxygen atoms are primarily electrostatic. tandfonline.com In the context of this compound, the arsenate ion would interact electrostatically with the protonated nitrogen atoms of the quinine molecule. nih.gov

The electronic properties calculated via quantum chemistry can be used to predict the reactivity of this compound.

Reactivity Descriptors: Global reactivity descriptors like chemical potential, hardness, and electrophilicity index can be derived from HOMO and LUMO energies. mdpi.com The low HOMO-LUMO gap of quinine suggests it is a reactive molecule. scirp.org This reactivity is central to its ability to form complexes and interact with biological targets. mdpi.comnepjol.info

Transition States: While specific transition state elucidations for reactions involving this compound are not readily found, the principles of quantum chemistry allow for such calculations. These studies would involve mapping the potential energy surface of a reaction to identify the lowest-energy path between reactants and products, with the transition state representing the highest point on this path. This would be particularly relevant for understanding any metabolic transformations the compound might undergo.

Electronic Structure Analysis of this compound

Computational Modeling of Biochemical Pathway Disturbances by this compound Components

Computational systems biology models can simulate how external compounds like quinine and arsenate perturb complex biochemical networks.

Quinine's Influence: The known interactions of quinine with targets like DNA and various enzymes suggest it can disturb several pathways. nih.govmdpi.com For example, its inhibition of DNA transcription and translation would have widespread effects on protein synthesis. nih.govresearchgate.net Its interaction with sirtuins, which are involved in metabolic regulation, points to an influence on cellular energy pathways. mdpi.com

Arsenate's Influence: Arsenate is a well-known metabolic poison primarily because it can substitute for phosphate in biochemical reactions. This is because arsenic and phosphorus are in the same group in the periodic table and have similar chemical properties. Arsenate can uncouple oxidative phosphorylation by forming unstable arsenate esters with ADP in ATP synthase, which then hydrolyze spontaneously. This disrupts the primary energy production pathway of the cell.

Computational models have been developed to understand arsenic toxicity and detoxification. researchgate.netnih.gov A mathematical model of arsenic dynamics in yeast suggests that during acute exposure, arsenic is mainly protein-bound, and it can disrupt cellular processes by causing widespread protein inactivation. researchgate.net Other models of arsenic metabolism in hepatocytes incorporate its binding to proteins and its methylation pathways, highlighting how it can interfere with cellular functions. researchgate.net Metabolomics studies combined with computational analysis have shown that arsenic exposure disrupts carbohydrate, lipid, and amino acid metabolism. mdpi.com Furthermore, computational modeling has been used to show that arsenic exposure can lead to the upregulation of proteins involved in glycolysis and the pentose (B10789219) phosphate pathway. pnas.org

Future Research Directions and Unresolved Questions in Quinine Arsenate Research

Design and Synthesis of Advanced Quinine-Arsenic Hybrid Structures as Research Probes

The development of novel quinine-arsenic hybrid structures is a cornerstone of future research. By moving beyond simple salt formulations, scientists can create sophisticated molecular architectures with tailored functionalities. The goal is to design and synthesize compounds where the quinine (B1679958) and arsenic components work in concert to act as highly specific research probes.

Future synthetic strategies will likely focus on:

Linker-Modified Hybrids: Introducing various organic linkers between the quinine and arsenate units to control the spatial orientation and electronic communication between the two moieties. This could involve creating heterodimeric compounds with specific lengths and flexibilities. researchgate.net

Targeted Conjugates: Attaching targeting ligands, such as antibodies or small molecules, to the quinine-arsenic scaffold. This would enable the specific delivery of the hybrid structure to particular cells or tissues, a crucial step for developing targeted therapeutic and diagnostic agents.

Dendrimeric and Polymeric Structures: Constructing larger, multi-valent structures where multiple quinine-arsenic units are assembled onto a central core. core.ac.uk This approach could amplify the desired biological or material properties.

These advanced hybrid structures hold promise for a variety of research applications, including the investigation of biological pathways and the development of new imaging agents.

Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

Understanding the precise mechanisms of action of quinine-arsenic compounds at a molecular level is a significant unresolved challenge. Advanced spectroscopic techniques are essential tools for gaining these in-situ insights. espublisher.com Future research will increasingly rely on a suite of sophisticated methods to probe the dynamic interactions of these compounds in complex environments.

Key spectroscopic approaches and their potential applications include:

| Spectroscopic Technique | Potential Application in Quinine-Arsenate Research |

| Transient Absorption Spectroscopy | To monitor the excited-state dynamics and electron transfer processes between the quinine and arsenate moieties upon photoexcitation. unige.ch |

| Time-Resolved Infrared (TRIR) Spectroscopy | To track changes in the vibrational modes of the molecule, providing structural information on short-lived intermediates. unige.ch |

| Mass Spectrometry Imaging (MSI) | To visualize the spatial distribution of quinine-arsenic compounds and their metabolites within biological tissues, offering insights into their localization and mechanism of action. nih.gov |

| Tip-Enhanced Raman Spectroscopy (TERS) | To obtain high-resolution vibrational spectra of single molecules, enabling the study of interactions at the nanoscale. chemistrydocs.com |

By combining these techniques, researchers can build a comprehensive picture of how quinine-arsenic hybrids interact with their biological targets and their surrounding environment. unige.ch

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of quinine-arsenic compounds, a systems-level approach is necessary. The integration of various "omics" data, such as proteomics, metabolomics, and genomics, will provide a holistic view of the cellular response to these compounds. fiveable.menih.govresearchgate.net This approach moves beyond studying a single target to understanding the broader network of interactions.

Future research in this area will involve:

Proteomics: Identifying the proteins that directly bind to quinine-arsenic compounds, as well as downstream changes in protein expression and post-translational modifications.

Metabolomics: Analyzing the global changes in the cellular metabolome following exposure to these compounds to understand their impact on metabolic pathways.

Genomics and Transcriptomics: Investigating how quinine-arsenic compounds affect gene expression and identifying genetic factors that may influence sensitivity or resistance.

By integrating these datasets, researchers can construct comprehensive models of the biological effects of quinine-arsenic compounds, leading to a deeper understanding of their mechanisms and potential applications. fiveable.mebiorxiv.org

Development of High-Throughput Screening Methodologies for Novel Interactions

The discovery of new applications for quinine-arsenic compounds will be accelerated by the development of high-throughput screening (HTS) methodologies. dndi.org These assays allow for the rapid testing of large libraries of compounds against various biological targets or for specific properties.

Future HTS development should focus on:

Phenotypic Screening: Developing cell-based assays that measure a specific cellular phenotype, such as cell death or the inhibition of a particular pathway, to identify compounds with desired biological activities.

Target-Based Screening: Designing assays to screen for compounds that interact with a specific molecular target, such as an enzyme or receptor. nih.govnih.gov

DNA Interaction Assays: Creating simple and cost-effective assays to detect the interaction of compounds with DNA, which can be indicative of potential genotoxicity or anticancer activity. researchgate.net

The adaptation of these screening methods to a multi-well plate format will enable the efficient evaluation of numerous quinine-arsenic derivatives, facilitating the discovery of novel lead compounds for a variety of applications. dndi.orgresearchgate.net

Exploration of Environmental and Material Science Applications for Quinine-Arsenic Chemistry

Beyond the biomedical field, the unique chemical properties of quinine-arsenic compounds suggest their potential use in environmental and material science. solubilityofthings.com Arsenic is a significant environmental toxicant, and there are unanswered questions regarding its toxicology and remediation. nih.gov Quinine, as a functionalized organic molecule, can be used to create novel materials.

Promising areas for future research include:

Environmental Remediation: Investigating the use of quinine-functionalized materials, such as magnetic graphene oxide, for the adsorption and removal of arsenic and other heavy metals from contaminated water. researchgate.net

Novel Materials: Synthesizing polymers and hybrid materials incorporating quinine-arsenic moieties to explore their optical, electronic, or catalytic properties. rsc.org

Geochemical Tracers: Utilizing the distinct isotopic signatures of arsenic in conjunction with quinine derivatives to trace environmental contamination and understand geochemical cycles. researchgate.net

This expansion into new scientific domains will unlock the full potential of quinine-arsenic chemistry, leading to innovative solutions for environmental challenges and the creation of advanced materials.

Q & A

Q. How should researchers address reproducibility challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Optimize reaction parameters (pH, solvent polarity) using design-of-experiments (DoE) software (e.g., MODDE). Validate analogs via nuclear magnetic resonance (NMR) and compare cytotoxicity profiles (e.g., HepG2 cell viability assays) to establish SAR trends. Publish raw crystallographic data in open repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.